molecular formula C31H39N6O12P B14748500 (Z)-but-2-enedioic acid;2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

(Z)-but-2-enedioic acid;2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

Cat. No.: B14748500
M. Wt: 718.6 g/mol
InChI Key: SHXZEGNLALLKFB-OOHSPWKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-but-2-enedioic acid;2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its intricate molecular structure, which includes multiple functional groups and chiral centers, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-but-2-enedioic acid;2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate involves multiple steps, including the formation of key intermediates and the use of various reagents and catalysts. The synthetic route typically begins with the preparation of the core structure, followed by the introduction of functional groups through a series of chemical reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, often incorporating green chemistry principles to reduce environmental impact. Key steps in the industrial production process include the synthesis of intermediates, coupling reactions, and final purification through methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (Z)-but-2-enedioic acid;2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple functional groups within the molecule, such as hydroxyl, amino, and cyano groups.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions are tailored to the specific type of reaction being performed, with factors such as solvent choice, temperature, and reaction time being critical to achieving the desired outcome.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions typically result in the replacement of one functional group with another, leading to a variety of derivative compounds.

Scientific Research Applications

(Z)-but-2-enedioic acid;2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions. In biology, it serves as a probe for studying biochemical pathways and molecular interactions. In medicine, this compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets and modulate biological processes. Additionally, it has industrial applications in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (Z)-but-2-enedioic acid;2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent modulation of cellular processes. The exact molecular pathways involved can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

When compared to similar compounds, (Z)-but-2-enedioic acid;2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate stands out due to its unique combination of functional groups and chiral centers Similar compounds may include other derivatives of butenedioic acid or pyrrolo[2,1-f][1,2,4]triazine, each with their own distinct properties and applications

Properties

Molecular Formula

C31H39N6O12P

Molecular Weight

718.6 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C27H35N6O8P.C4H4O4/c1-4-18(5-2)13-38-26(36)17(3)32-42(37,41-19-9-7-6-8-10-19)39-14-21-23(34)24(35)27(15-28,40-21)22-12-11-20-25(29)30-16-31-33(20)22;5-3(6)1-2-4(7)8/h6-12,16-18,21,23-24,34-35H,4-5,13-14H2,1-3H3,(H,32,37)(H2,29,30,31);1-2H,(H,5,6)(H,7,8)/b;2-1-/t17-,21+,23+,24+,27-,42?;/m0./s1

InChI Key

SHXZEGNLALLKFB-OOHSPWKBSA-N

Isomeric SMILES

CCC(CC)COC(=O)[C@H](C)NP(=O)(OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CCC(CC)COC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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